molecular formula C9H8BrF3O B2668216 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene CAS No. 125174-25-6

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

Cat. No. B2668216
M. Wt: 269.061
InChI Key: YKZQRODDFYIDRM-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene is an organic compound belonging to the class of compounds known as alkyl ethers. It is a colorless, volatile liquid with a sweet, pungent odor. It is used as a solvent in a variety of industrial and laboratory applications. It is also used as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

Aryne Route to Naphthalenes

A study by Schlosser & Castagnetti (2001) explored the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which closely resembles 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene in structure. They found that at different temperatures, it could eliminate lithium bromide to free 1,2-dehydro-4-(trifluoromethoxy)benzene. This process is crucial for the synthesis of naphthalenes and their derivatives, which have wide applications in organic synthesis (Schlosser & Castagnetti, 2001).

Radical Addition Reactions

Yorimitsu et al. (2001) conducted a study on bromine atom-transfer radical addition in various solvents. While the specific compound 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene was not directly mentioned, the principles of their study apply to similar brominated organic compounds. They found that radical addition reactions proceed smoothly in polar solvents, which can be a critical aspect in synthetic organic chemistry (Yorimitsu et al., 2001).

Synthesis of Organometallic Compounds

Fink et al. (1997) researched the synthesis of ethynylferrocene compounds using a process that could be relevant to the manipulation of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene. Their work highlighted the potential of such compounds in creating organometallics with unique electrochemical properties (Fink et al., 1997).

Functionalized Benzenes Synthesis

Reus et al. (2012) explored the synthesis of functionalized benzenes, starting from compounds similar to 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene. Their work underlines the role of such compounds in creating a variety of functionalized aromatic compounds, which are crucial in many areas of chemical research (Reus et al., 2012).

Benzylation of Alcohols

Poon & Dudley (2006) demonstrated the benzylation of alcohols using 2-benzyloxy-1-methylpyridinium triflate. This study underscores the potential use of brominated benzene derivatives in alcohol functionalization processes (Poon & Dudley, 2006).

properties

IUPAC Name

1-(2-bromoethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQRODDFYIDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

CAS RN

125174-25-6
Record name 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxybenzotrifluoride (5.0 g), 1,2-dibromoethane (17.4 g) and potassium carbonate (2.6 g) in acetone (100 mL) was heated under reflux for 3 days. The reaction solution was diluted with water and ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated ammonium chloride (×2), dried over anhydrous sodium sulfate and concentrated. The residue was purified by silica gel column chromatography to give the title compound as a colorless oil (1.78 g).
Quantity
5 g
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reactant
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17.4 g
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reactant
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2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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Reaction Step Two

Citations

For This Compound
2
Citations
JJ Yang, WW Yu, LL Hu, WJ Liu, XH Lin… - Journal of medicinal …, 2019 - ACS Publications
The prostanoid EP4 receptor is one of the key receptors associated with inflammatory mediator PGE 2 -elicited immunosuppression in the tumor microenvironment. Blockade of EP4 …
Number of citations: 31 pubs.acs.org
X Chen, DJ Kopecky, J Mihalic, S Jeffries… - Journal of medicinal …, 2012 - ACS Publications
The eukaryotic initiation factor 4E (eIF4E) plays a central role in the initiation of gene translation and subsequent protein synthesis by binding the 5′ terminal mRNA cap structure. We …
Number of citations: 208 pubs.acs.org

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